molecular formula C24H23NO4 B4117029 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4117029
M. Wt: 389.4 g/mol
InChI Key: FUMANVHRUZPSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a synthetic compound that has been extensively studied for its potential use in treating tuberculosis. BDQ is a member of a class of compounds called diarylquinolines, which have been shown to have potent antimicrobial activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Mechanism of Action

The exact mechanism of action of 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to target the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the bacterium's energy metabolism, and inhibition of ATP synthase leads to a reduction in bacterial viability.
Biochemical and Physiological Effects:
4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have potent antimicrobial activity against Mycobacterium tuberculosis, with minimal toxicity to human cells. 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in treating tuberculosis.

Advantages and Limitations for Lab Experiments

4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages as a research tool, including its potent antimicrobial activity against Mycobacterium tuberculosis and its low toxicity to human cells. However, 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that is not found in nature, and its synthesis can be complex and time-consuming. In addition, 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a relatively new compound, and its long-term safety and efficacy have not been fully established.

Future Directions

There are several potential future directions for research on 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of focus is the development of new derivatives of 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone that may have improved efficacy or reduced toxicity. Another area of interest is the use of 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in combination therapy with other antimicrobial agents for the treatment of tuberculosis. Finally, there is ongoing research into the mechanism of action of 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its potential use in treating other bacterial infections.

Scientific Research Applications

4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use in treating tuberculosis, particularly in cases of drug-resistant tuberculosis. In clinical trials, 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to be effective in reducing the time to sputum culture conversion and improving treatment outcomes in patients with multidrug-resistant tuberculosis. 4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is currently approved for use in combination therapy for the treatment of multidrug-resistant tuberculosis.

properties

IUPAC Name

6,7-dimethoxy-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-27-22-12-19-18(13-24(26)25-20(19)14-23(22)28-2)17-10-6-7-11-21(17)29-15-16-8-4-3-5-9-16/h3-12,14,18H,13,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMANVHRUZPSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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